

A Technical Guide to Fmoc-Gly-OH for Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Gly-OH

Cat. No.: B557583

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Introduction

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable technique for creating peptides for therapeutic, research, and diagnostic applications. The success of SPPS relies heavily on the strategic use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group being a cornerstone of modern peptide chemistry. Among the suite of Fmoc-protected amino acids, **Fmoc-Gly-OH** holds a unique and fundamental position. As the simplest amino acid derivative, its characteristics offer distinct advantages and require specific considerations during synthesis. This guide provides an in-depth overview of the core characteristics of **Fmoc-Gly-OH**, detailed experimental protocols for its use, and insights into potential side reactions.

Core Physicochemical Characteristics

Fmoc-Gly-OH is a white to off-white crystalline powder that serves as a foundational building block in SPPS.^{[1][2]} Its physical and chemical properties are well-defined, ensuring consistency and predictability in synthesis protocols. High purity, often exceeding 99%, is crucial for minimizing the accumulation of impurities and ensuring high coupling efficiency, which translates to a purer final peptide product.^[1]

Table 1: Physicochemical Properties of **Fmoc-Gly-OH**

Property	Value	References
CAS Number	29022-11-5	[2][3]
Molecular Formula	C ₁₇ H ₁₅ NO ₄	
Molecular Weight	297.31 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	174-178 °C	
Purity	Typically ≥99% (HPLC)	
Storage Conditions	2-8°C, protect from light	

Solubility

The solubility of Fmoc-amino acids is a critical parameter for achieving efficient coupling reactions. **Fmoc-Gly-OH** exhibits excellent solubility in the polar aprotic solvents most commonly used in SPPS, ensuring homogenous reaction conditions.

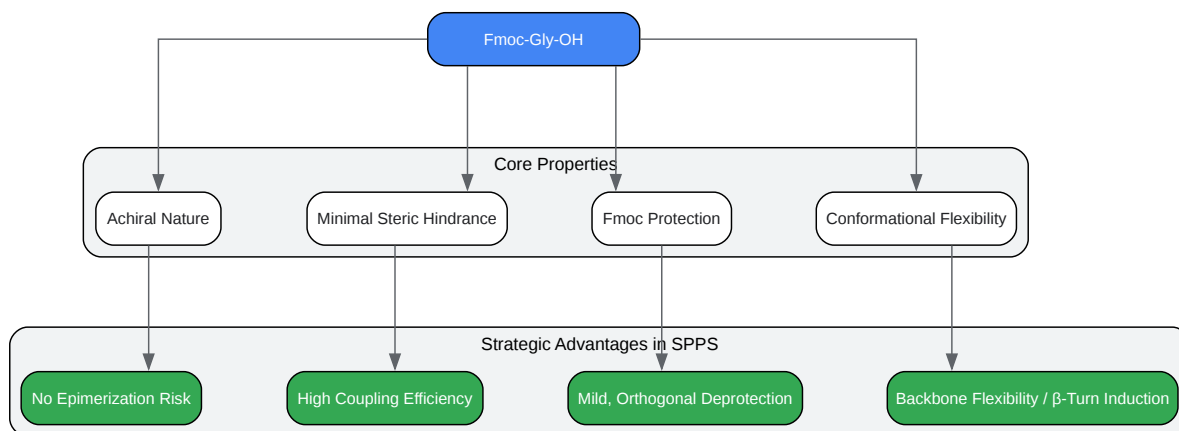
Table 2: Solubility Profile of **Fmoc-Gly-OH**

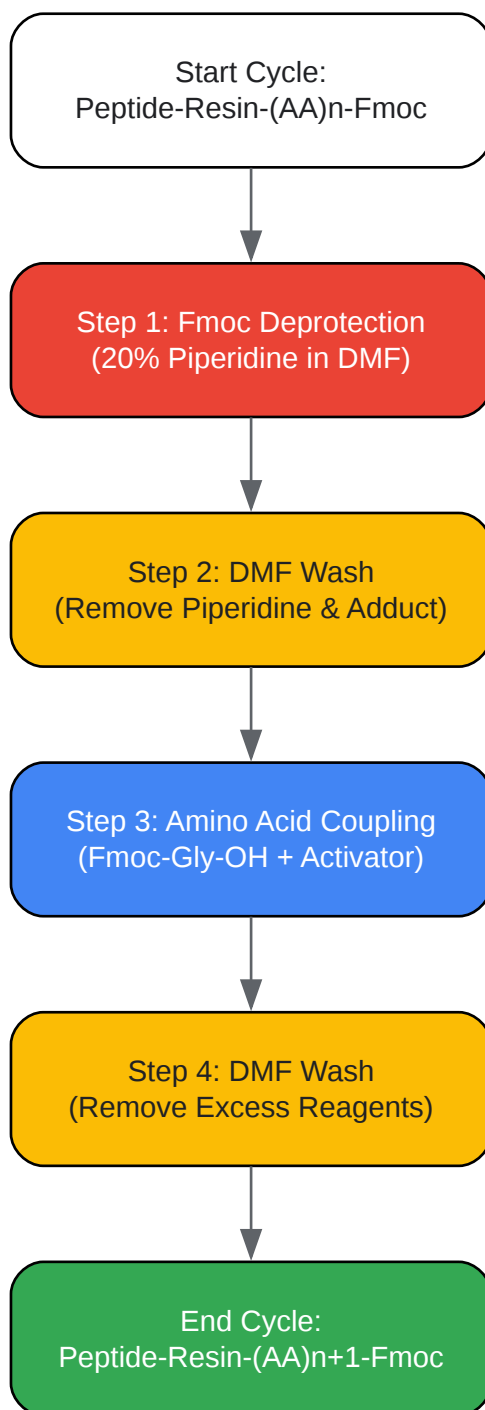
Solvent	Solubility	References
N,N-Dimethylformamide (DMF)	Readily Soluble	
Dimethyl Sulfoxide (DMSO)	Readily Soluble (≥29.7 mg/mL)	
N-Methyl-2-pyrrolidone (NMP)	Soluble	
Acetonitrile	Readily Soluble	
Ethanol	Slightly Soluble (≥25 mg/mL with sonication)	
Water	Insoluble	

Strategic Advantages of Fmoc-Gly-OH in SPPS

The unique structure of **Fmoc-Gly-OH** provides several strategic benefits in peptide synthesis. Its lack of a side chain and chirality simplifies synthesis and enhances the structural versatility of the resulting peptide.

- **Achiral Nature:** As the only non-chiral proteinogenic amino acid, glycine poses no risk of racemization during activation and coupling steps. This is particularly advantageous when **Fmoc-Gly-OH** is used as the C-terminal residue in peptide fragments intended for fragment condensation.
- **Minimal Steric Hindrance:** The absence of a bulky side chain allows for highly efficient coupling reactions and can help mitigate aggregation issues in certain "difficult" sequences.
- **Conformational Flexibility:** The incorporation of glycine residues imparts significant conformational flexibility to the peptide backbone, which can be crucial for biological activity or for inducing specific secondary structures like β -turns.
- **Robust Fmoc Protection:** The Fmoc group is stable under coupling conditions but is readily cleaved by mild bases like piperidine, ensuring orthogonality with acid-labile side-chain protecting groups.





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